molecular formula C15H24ClNO2 B1522110 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1193388-43-0

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride

Cat. No. B1522110
CAS RN: 1193388-43-0
M. Wt: 285.81 g/mol
InChI Key: ZCIBNVFEFPVKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound used for proteomics research . It has a molecular formula of C15H24ClNO2 and a molecular weight of 285.81 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride” are not fully detailed in the available resources. We know its molecular formula is C15H24ClNO2 and its molecular weight is 285.81 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used for the preparation of samples and the analysis of protein interactions and dynamics within a biological context . The molecular weight of 285.81 and the presence of an amino group make it suitable for reactions with proteins or peptides during the research.

Medicine

In medical research, this compound is not intended for diagnostic or therapeutic use but is used in the development of new drugs and therapeutic agents. Its role in medicinal chemistry can involve the synthesis of novel compounds with potential pharmacological activities .

Agriculture

While specific applications in agriculture are not directly mentioned, compounds like 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride can be used in the synthesis of agrochemicals or as a reference compound in the study of plant physiology and biochemistry .

Material Science

In material science, this chemical serves as a precursor or an intermediate in the synthesis of advanced materials. Its properties could be harnessed to modify surface characteristics or to create new polymeric materials with specific functionalities .

Environmental Science

Environmental scientists might use this compound in the study of chemical processes in the environment. It could be involved in research on the degradation of materials or in the development of environmentally friendly chemicals .

Biochemistry

In biochemistry, it is used for research purposes only, particularly in the study of biochemical pathways and processes. The compound could be a part of assays to understand enzyme-substrate interactions or metabolic pathways .

Pharmacology

Though not used therapeutically, 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride can be important in pharmacological studies. It may be used in the synthesis of molecules that interact with biological targets, aiding in the discovery of new drugs .

Analytical Chemistry

Analytical chemists may employ this compound in the development of new analytical methodologies. It could be used as a standard or a reagent in chromatography, spectroscopy, or mass spectrometry to quantify or identify other substances .

Chemical Engineering

In chemical engineering, this compound could be used in process development. Its properties might be important in the design of chemical processes for the production of pharmaceuticals or specialty chemicals .

Future Directions

The future directions for “4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride” are not specified in the available resources. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

4-[(4-tert-butylphenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18;/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBNVFEFPVKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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